
Bromonitrin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromonitrin C is an antibiotic compound produced by the bacterium Pseudomonas pyrrolnimica in a bromide-containing medium. It is known for its activity against Gram-positive bacteria, Penicillium chrysogenum, Trichophyton interdigita, and Candida albicans. The molecular formula of this compound is C10H5Br3N2O2, and it appears as orange needle crystals.
准备方法
Bromonitrin C is synthesized by cultivating Pseudomonas pyrrolnimica in a medium containing bromide ions. The fermentation process typically lasts around 94 hours at 30°C. The compound is then extracted using acetone and ethyl acetate, followed by purification through silica-gel and Florisil column chromatography . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.
化学反应分析
Bromonitrin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly involving the bromine atoms.
科学研究应用
Bromonitrin C has several scientific research applications:
Chemistry: It is used as a model compound to study halogenated antibiotics and their synthesis.
Biology: this compound’s activity against various microorganisms makes it a valuable tool for studying microbial resistance and antibiotic mechanisms.
Medicine: While not used therapeutically, this compound’s properties are studied to develop new antibiotics.
Industry: Its synthesis and extraction processes are optimized for industrial-scale production of similar compounds.
作用机制
Bromonitrin C exerts its effects by targeting bacterial cell walls and disrupting their integrity. The bromine atoms and nitro group play crucial roles in its antibacterial activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell wall synthesis and function.
相似化合物的比较
Bromonitrin C is similar to other halogenated antibiotics like pyrrolnitrin and its analogues. its unique structure, with three bromine atoms and a nitro group, distinguishes it from other compounds. Similar compounds include:
Pyrrolnitrin: Another antibiotic produced by species, but with chlorine atoms instead of bromine.
Bromonitrin A and B: Analogues of this compound with slight structural variations.
属性
分子式 |
C10H5Br3N2O2 |
|---|---|
分子量 |
424.87 g/mol |
IUPAC 名称 |
2,3-dibromo-4-(5-bromo-2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H5Br3N2O2/c11-5-1-2-8(15(16)17)6(3-5)7-4-14-10(13)9(7)12/h1-4,14H |
InChI 键 |
ODHIIACYHYEABI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C2=CNC(=C2Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



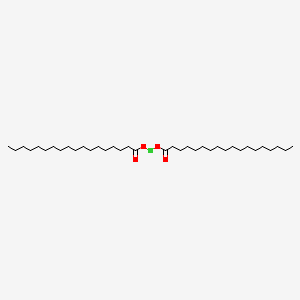
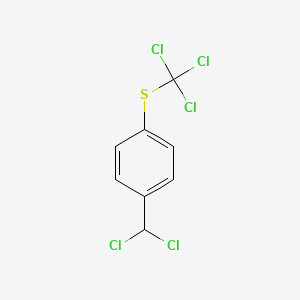
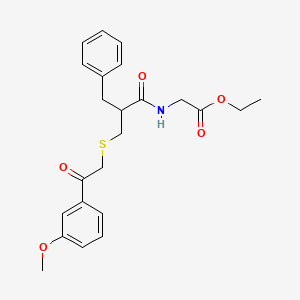
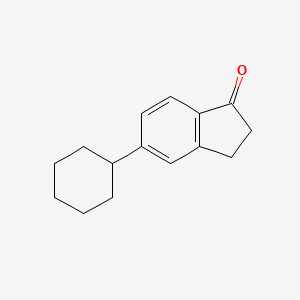
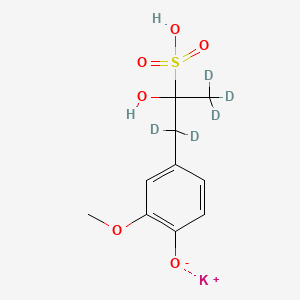
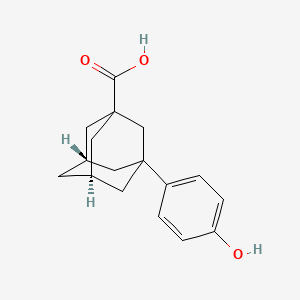
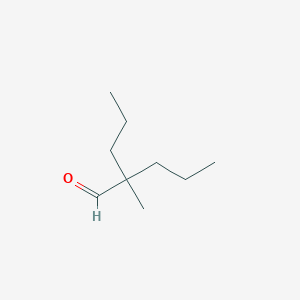
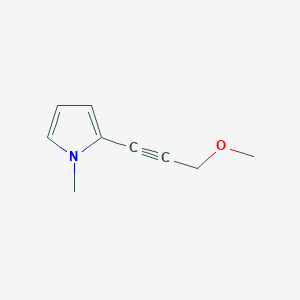
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
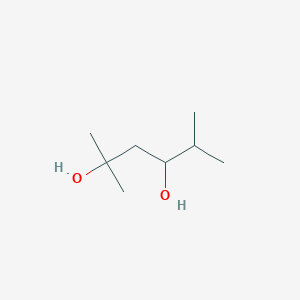
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

